

In-Depth Technical Guide to the DFTamP1 Antimicrobial Peptide Family

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Compound of Interest

Compound Name: DFTamP1

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Abstract

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant *Staphylococcus aureus* (MRSA), poses a significant threat to global health. Antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat this challenge. **DFTamP1** is a novel, de novo designed anti-MRSA peptide developed through a database filtering technology. This technical guide provides a comprehensive overview of the **DFTamP1** peptide, including its design, physicochemical properties, antimicrobial activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and development of **DFTamP1** and its analogues as potential anti-infective agents.

Introduction

DFTamP1 is a 13-amino acid peptide engineered through a database filtering technology, a method that derives the most probable parameters for an effective antimicrobial peptide from an existing antimicrobial peptide database.[1][2] Unlike many naturally occurring cationic AMPs, **DFTamP1** was designed with high hydrophobicity and low cationicity, a feature that contributes to its potent activity against MRSA, a pathogen known to develop resistance to cationic peptides through modifications of its surface charge.[1][3] The peptide's simple amino acid composition, short length, and membrane-targeting mechanism of action make it an attractive candidate for therapeutic development.[1][4]

Physicochemical Properties and Structure

DFTamP1 is a linear peptide with the amino acid sequence Gly-Leu-Leu-Ser-Leu-Leu-Ser-Leu-Leu-Gly-Lys-Leu-Leu.[3] It has a calculated molecular weight of approximately 1387.8 g/mol . Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that **DFTamP1** adopts an alpha-helical structure in a membrane-mimetic environment.[1][5] This helical conformation results in a broad hydrophobic surface, which is believed to be crucial for its interaction with and disruption of the bacterial cell membrane.[1][6]

Quantitative Data

The antimicrobial activity of **DFTamP1** has been primarily evaluated against *Staphylococcus aureus*, with notable potency against the clinically significant MRSA USA300 strain.[1][3] The peptide exhibits high selectivity, with significantly lower activity against Gram-negative bacteria and *Bacillus subtilis*. [6] While direct cytotoxicity data for **DFTamP1** is not extensively available, studies on its small molecule mimics provide insights into its potential hemolytic activity.[7]

Table 1: Antimicrobial Activity of DFTamP1

Microorganism	Strain	Minimum Inhibitory Concentration (MIC) (μM)
<i>Staphylococcus aureus</i>	USA300 (MRSA)	3.1[3][6]
<i>Bacillus subtilis</i>	>120[6]	
<i>Escherichia coli</i>	>120[6]	
<i>Pseudomonas aeruginosa</i>	>120[6]	

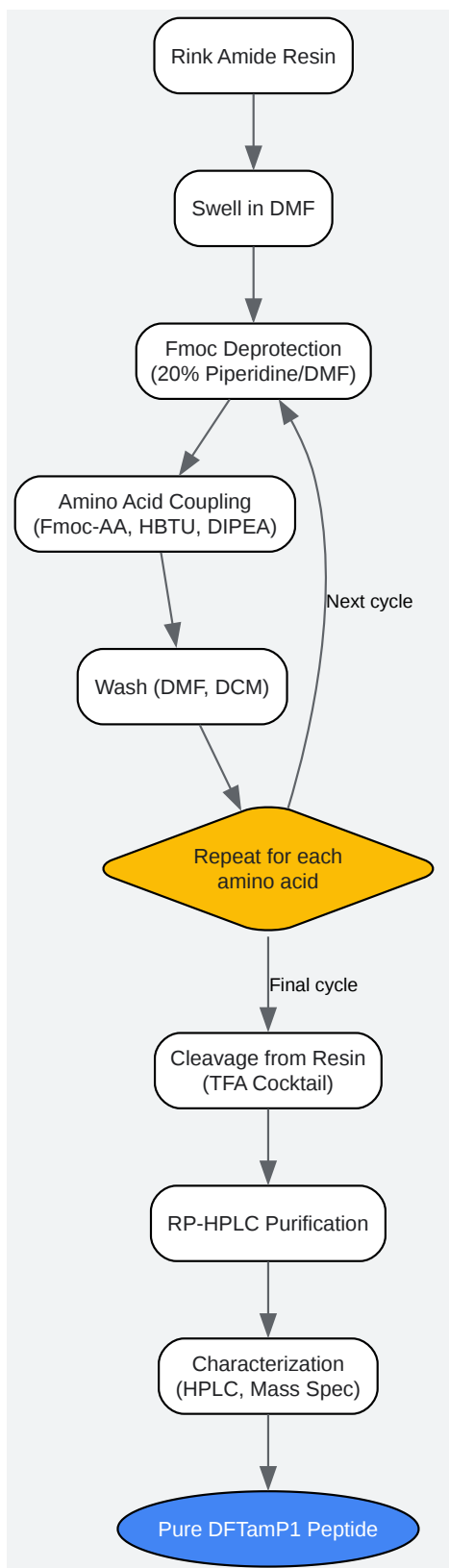
Table 2: Hemolytic Activity of DFTamP1 Small Molecule Mimics

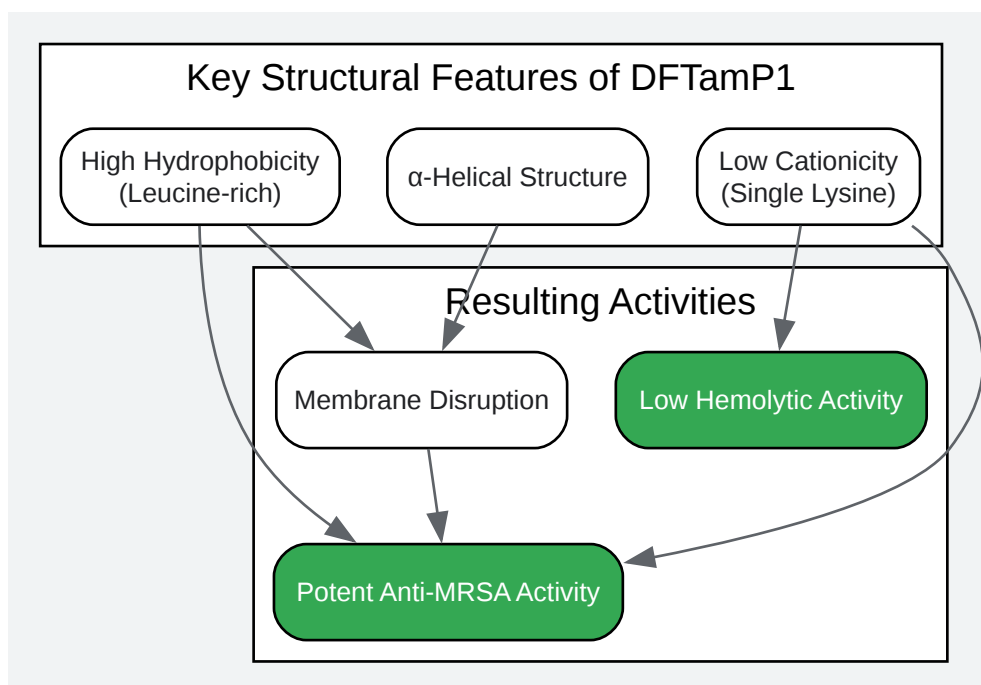
Compound	Description	50% Hemolytic Concentration (HC50) (μM)
Mimic 3e	Bis-indole diimidazoline	~150-300[7]
Mimic 3g	Bis-indole diimidazoline with additional CH2 unit	20-40[7]

Note: This data is for small molecule mimics of **DFTamP1** and should be considered an indirect indicator of the peptide's potential hemolytic activity.

Mechanism of Action

DFTamP1 exerts its antimicrobial effect through the direct disruption of the bacterial cell membrane.^{[1][8]} Its proposed mechanism does not involve a specific intracellular signaling pathway but rather a physical process of membrane permeabilization.^[8] The peptide's amphipathic alpha-helical structure allows it to preferentially interact with the negatively charged components of bacterial membranes. Upon binding, **DFTamP1** is thought to insert into the lipid bilayer, leading to the formation of pores or other membrane defects.^{[1][6]} This disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately leads to bacterial cell death.^[1] This rapid, membrane-centric mechanism is advantageous as it is less likely to induce the development of microbial resistance compared to antibiotics that target specific metabolic pathways.





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